molecular formula C22H30O2 B164280 (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid CAS No. 660429-97-0

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid

Cat. No.: B164280
CAS No.: 660429-97-0
M. Wt: 326.5 g/mol
InChI Key: OXENLKNOBTVOJA-JLNKQSITSA-N
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Description

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid is a polyunsaturated fatty acid with a unique structure characterized by five cis double bonds and a terminal alkyne group. This compound is part of the omega-3 fatty acid family and is known for its potential biological and industrial applications .

Mechanism of Action

Target of Action

4,5-Dehydro Docosahexaenoic Acid (4,5-Dehydro DHA) is a novel analog of Docosahexaenoic Acid (DHA), which is one of the essential dietary ω-3 unsaturated fatty acids . DHA is the preferred n-3 fatty acid for the development of the brain and retina . The primary targets of 4,5-Dehydro DHA are likely to be similar to those of DHA, given their structural similarity.

Mode of Action

It is known that dha significantly alters many basic properties of cell membranes including their ‘fluidity’, elastic compressibility, permeability, and interactions with key regulatory proteins . These various properties and mechanisms of action of DHA in the nervous system, including its modulatory effect on the activity of ion channels, are thought to underlie its role in supporting electrical signaling and ultimately brain functioning such as learning ability, memory, etc . 4,5-Dehydro DHA, being an analog of DHA, might exhibit similar interactions with its targets.

Biochemical Pathways

The biochemical pathways affected by 4,5-Dehydro DHA are likely to be similar to those affected by DHA. DHA is known to significantly alter many basic properties of cell membranes, which can have downstream effects on various biochemical pathways .

Pharmacokinetics

It is soluble in 01 M Na2CO3, DMF, DMSO, and ethanol . This suggests that it may have good bioavailability. It is recommended to store the compound at -20°C .

Result of Action

DHA is known to support electrical signaling and ultimately brain functioning such as learning ability, memory, etc .

Action Environment

It is known that it should be stored at -20°c for optimal stability .

Biochemical Analysis

Biochemical Properties

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid plays a crucial role in biochemical reactions, particularly in the context of omega-3 fatty acids. It interacts with several enzymes, proteins, and other biomolecules. For instance, the corresponding acetylene in the C-20 fatty acid series, 5,6-dehydro arachidonic acid, is known to inhibit 5-lipoxygenase . This suggests that this compound may similarly interact with enzymes involved in lipid metabolism, potentially influencing inflammatory pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, as an analog of DHA, it may impact the development of the brain and retina . Additionally, it could affect the expression of genes involved in lipid metabolism and inflammatory responses, thereby altering cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes, leading to changes in gene expression. The acetylene group in its structure allows for unique interactions with enzymes and receptors, potentially altering their activity and downstream signaling pathways . This can result in modulation of inflammatory responses and other cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that similar compounds can have prolonged effects on gene expression and cellular metabolism, suggesting that this compound may exhibit similar temporal dynamics .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exert beneficial effects on cellular function and metabolism. At higher doses, it could potentially lead to toxic or adverse effects. Studies on related compounds have shown threshold effects, where the benefits are observed up to a certain dosage, beyond which toxicity may occur .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to omega-3 fatty acids. It interacts with enzymes and cofactors that regulate lipid metabolism, influencing metabolic flux and metabolite levels. The acetylene group in its structure may allow for unique interactions with metabolic enzymes, potentially altering their activity and the overall metabolic profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s unique structure may affect its affinity for certain transporters, thereby modulating its distribution within the body .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with enzymes and receptors, thereby modulating its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid typically involves the elongation and desaturation of shorter chain fatty acids. One common method is the chemical C2-elongation of polyunsaturated fatty acids, which involves the use of specific catalysts and reaction conditions to achieve the desired elongation and desaturation .

Industrial Production Methods

Industrial production of this compound often relies on biotechnological approaches, including the use of genetically modified microorganisms that can produce high yields of polyunsaturated fatty acids. These microorganisms are cultured under controlled conditions to optimize the production of the desired fatty acid .

Chemical Reactions Analysis

Types of Reactions

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogens for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include various oxidized derivatives, reduced forms of the compound, and substituted products with different functional groups .

Scientific Research Applications

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Docosahexaenoic acid (DHA): Another omega-3 fatty acid with six double bonds.

    Eicosapentaenoic acid (EPA): An omega-3 fatty acid with five double bonds but a shorter chain length.

    Arachidonic acid (AA): An omega-6 fatty acid with four double bonds.

Uniqueness

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid is unique due to its terminal alkyne group, which provides additional reactivity compared to other polyunsaturated fatty acids. This structural feature allows for a broader range of chemical modifications and applications .

Properties

IUPAC Name

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXENLKNOBTVOJA-JLNKQSITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC#CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC#CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.